2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that likely contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic chemistry reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined using various analytical chemistry techniques .
Scientific Research Applications
Synthetic Approaches and Chemical Reactions
Quinoline derivatives are widely explored for their chemical properties and potential in synthesizing novel compounds with significant biological activities. For instance, the synthesis of novel quinoline derivatives through various chemical reactions offers insights into their potential applications in medicinal chemistry and material science. The study by Zinchenko et al. (2009) describes the acid cyclization of amino-substituted heterocycles, leading to the synthesis of various quinoline derivatives, highlighting the versatility of quinoline compounds in synthetic organic chemistry (Zinchenko et al., 2009).
Potential Biological Activities
Research into quinoline derivatives also explores their potential biological activities. These compounds are investigated for their antimicrobial, anti-inflammatory, and analgesic properties. For example, Patel and Shaikh (2011) synthesized new quinazolinone derivatives and evaluated their antimicrobial activities, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011). This suggests that "2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid" could have potential applications in pharmaceutical research, focusing on the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
This interaction could involve binding to the target, altering its conformation, and modulating its activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as modulation of signal transduction, gene expression, and cellular metabolism .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and exerts its effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-5-3-8-14-15(18(21)22)11(2)17(20-16(10)14)12-6-4-7-13(19)9-12/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWCFHQLSZEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC(=CC=C3)Cl)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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